7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134889
InChI: InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

CAS No.:

Cat. No.: VC20134889

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13)
Standard InChI Key DKGCEFYGKVUVLX-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C2=C1C=CC(=C2O)O

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure is defined by a tetrahydroisoquinoline core with hydroxyl groups at positions 7 and 8. The ketone group at position 1 distinguishes it from other tetrahydroisoquinoline derivatives. Key identifiers include:

  • SMILES: C1CNC(=O)C2=C1C=CC(=C2O)O

  • InChI Key: DKGCEFYGKVUVLX-UHFFFAOYSA-N

  • Canonical SMILES: C1CNC(=O)C2=C1C=CC(=C2O)O

PropertyValue
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
Topological Polar Surface Area (TPSA)69.60 Ų
XlogP0.50
H-Bond Donors/Acceptors3/3
Data sourced from PubChem and Plantaedb .

Stability and Reactivity

The compound is generally stable under normal conditions but may degrade in the presence of strong acids or bases, leading to structural modifications. The hydroxyl groups at positions 7 and 8 enhance its polarity and potential for hydrogen bonding, influencing its solubility and reactivity in biological systems .

Synthesis Methods

Challenges and Considerations

Synthetic challenges include achieving regioselectivity for hydroxylation and minimizing side reactions during functionalization. The compound’s stability under acidic/basic conditions must be carefully monitored to avoid degradation.

Biological ActivityObserved in Analogous CompoundsPotential Relevance
Dopaminergic Receptor BindingD2 Ki = 31 nM (e.g., compound 4c) Parkinson’s Disease Treatment
HO-1 InductionCKD712 accelerates wound healing Tissue Repair Applications
Antioxidant ActivityHypothetical (based on hydroxyl groups)Neuroprotection

Pharmacokinetic and ADMET Properties

Absorption and Distribution

ParameterValue (Probability)
Human Intestinal Absorption98.04% (High)
Blood-Brain Barrier Permeability57.50% (Moderate)
Oral Bioavailability87.14% (High)
CYP3A4 Substrate66.13% (Moderate)
Data sourced from admetSAR 2 via Plantaedb .

Metabolism and Excretion

  • CYP Inhibition: High probability of inhibiting CYP2C9 (95.43%) and CYP2C19 (94.70%), suggesting potential drug-drug interactions .

  • P-Glycoprotein Substrate: 93.31% probability, indicating possible impact on drug transport .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing complex molecules, particularly in:

  • Dopaminergic Agents: Derivatives targeting Parkinson’s disease or schizophrenia .

  • Antibacterial Agents: Structural analogs with modified side chains exhibit antimicrobial activity .

Materials Science

Hydroxyl-rich tetrahydroisoquinolines may find use in polymer chemistry or catalytic systems due to their redox-active groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator